molecular formula C28H56O4 B12675321 2,2-Bis(hydroxymethyl)butyl docosanoate CAS No. 94201-60-2

2,2-Bis(hydroxymethyl)butyl docosanoate

Cat. No.: B12675321
CAS No.: 94201-60-2
M. Wt: 456.7 g/mol
InChI Key: YCUULKHNJZXLCO-UHFFFAOYSA-N
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Description

2,2-Bis(hydroxymethyl)butyl docosanoate is an organic compound with the molecular formula C28H56O4. It is characterized by the presence of two hydroxymethyl groups attached to a butyl chain, which is esterified with docosanoic acid. This compound is known for its unique chemical structure, which includes 31 non-hydrogen bonds, one double bond, and two primary alcohol groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(hydroxymethyl)butyl docosanoate typically involves the esterification of docosanoic acid with 2,2-bis(hydroxymethyl)butanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(hydroxymethyl)butyl docosanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Bis(hydroxymethyl)butyl docosanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a model compound for studying ester hydrolysis.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable esters.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 2,2-Bis(hydroxymethyl)butyl docosanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release docosanoic acid and 2,2-bis(hydroxymethyl)butanol, which can then participate in further biochemical reactions. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(hydroxymethyl)propyl docosanoate
  • 2,2-Bis(hydroxymethyl)butyl palmitate
  • 2,2-Bis(hydroxymethyl)butyl stearate

Uniqueness

2,2-Bis(hydroxymethyl)butyl docosanoate is unique due to its specific combination of a long-chain fatty acid (docosanoic acid) and a butyl chain with two hydroxymethyl groups. This structure imparts distinct physical and chemical properties, such as high melting and boiling points, and the ability to form stable esters. These characteristics make it particularly useful in applications requiring high thermal stability and biocompatibility .

Properties

CAS No.

94201-60-2

Molecular Formula

C28H56O4

Molecular Weight

456.7 g/mol

IUPAC Name

2,2-bis(hydroxymethyl)butyl docosanoate

InChI

InChI=1S/C28H56O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27(31)32-26-28(4-2,24-29)25-30/h29-30H,3-26H2,1-2H3

InChI Key

YCUULKHNJZXLCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CC)(CO)CO

Origin of Product

United States

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